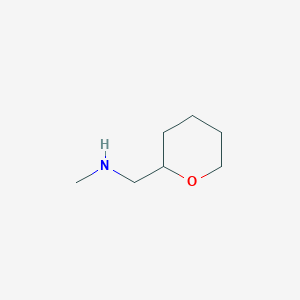

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(oxan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-7-4-2-3-5-9-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMULDAJCNKLGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507340 | |

| Record name | N-Methyl-1-(oxan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-96-6 | |

| Record name | Tetrahydro-N-methyl-2H-pyran-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(oxan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two plausible and robust synthetic pathways for the preparation of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The absence of a directly published synthesis necessitates the formulation of these routes based on well-established and analogous chemical transformations. The protocols provided are derived from literature precedents for similar substrates and are intended to serve as a comprehensive starting point for laboratory synthesis.

Pathway 1: Reductive Amination of Tetrahydro-2H-pyran-2-carbaldehyde

This pathway offers a direct and efficient one-step approach to the target molecule from the corresponding aldehyde. The key transformation is the formation of an imine intermediate from the aldehyde and methylamine, followed by its in-situ reduction.

Experimental Protocol

A representative protocol for the reductive amination of an aldehyde with methylamine is as follows:

Materials:

-

Tetrahydro-2H-pyran-2-carbaldehyde

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

A mild acid catalyst (e.g., acetic acid), if necessary

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in the chosen solvent (DCM or DCE), add methylamine (1.2-1.5 eq).

-

If using methylamine hydrochloride, a base such as triethylamine (1.5 eq) should be added to liberate the free amine.

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

-

Once imine formation is complete or has reached equilibrium, the reducing agent, sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reaction can be exothermic.

-

The reaction is stirred at room temperature for an additional 12-24 hours. Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with the organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data for an Analogous Reductive Amination

The following table summarizes typical quantitative data for the reductive amination of aldehydes with primary amines, which can be expected to be similar for the proposed synthesis.

| Parameter | Value |

| Starting Aldehyde | Aromatic/Aliphatic Aldehyde |

| Amine | Methylamine |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-95% |

Pathway 2: Amide Formation Followed by Reduction

This two-step pathway involves the initial formation of N-methyl-tetrahydro-2H-pyran-2-carboxamide from the corresponding carboxylic acid, followed by its reduction to the target amine. This route is advantageous when the starting material is the carboxylic acid.

Step 2a: Synthesis of N-methyl-tetrahydro-2H-pyran-2-carboxamide

Experimental Protocol

A general procedure for the amidation of a carboxylic acid is as follows:

Materials:

-

Tetrahydro-2H-pyran-2-carboxylic acid

-

Methylamine (solution in THF or as hydrochloride salt)

-

A coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and, if applicable, HOBt (1.1 eq).

-

Add the non-nucleophilic base (2.0-3.0 eq) to the mixture.

-

Finally, add methylamine (1.2 eq). If using the hydrochloride salt, ensure enough base is present to neutralize it.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with the organic solvent and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The crude amide is purified by column chromatography or recrystallization.

Step 2b: Reduction of N-methyl-tetrahydro-2H-pyran-2-carboxamide

Experimental Protocol

A typical procedure for the reduction of a secondary amide with lithium aluminum hydride (LAH) is provided below.

Materials:

-

N-methyl-tetrahydro-2H-pyran-2-carboxamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-methyl-tetrahydro-2H-pyran-2-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to 0 °C and carefully quenched using a Fieser workup:

-

Slowly add water (x mL, where x is the mass of LiAlH₄ in grams).

-

Add 15% aqueous NaOH solution (x mL).

-

Add water again (3x mL).

-

-

The resulting granular precipitate is stirred for 30 minutes and then filtered off. The filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude amine.

-

Purification by distillation or column chromatography can be performed if necessary.

Quantitative Data for Analogous Amide Reduction

The following table provides expected quantitative parameters for the reduction of a secondary amide with LiAlH₄.

| Parameter | Value |

| Starting Amide | Secondary N-methyl amide |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-95% |

Visualizing the Synthesis Pathways

The following diagrams illustrate the two proposed synthetic routes to this compound.

Caption: Pathway 1: Reductive Amination.

Caption: Pathway 2: Amide Formation and Reduction.

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" chemical properties

An In-depth Technical Guide on the Chemical Properties of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document will cover the structural and physicochemical properties of two primary isomers: the 2-substituted and 4-substituted analogs of the tetrahydropyran ring. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines known data with information on closely related compounds and general synthetic principles.

Introduction

N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine belongs to a class of compounds containing a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) appended with a methylaminomethyl group. The position of this substituent on the tetrahydropyran ring gives rise to different isomers with potentially distinct chemical and biological properties. The 2- and 4-substituted isomers are the most common and will be the focus of this guide. These structures can serve as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Physical Properties

The fundamental properties of the two key isomers are summarized below. It is important to note that while some experimental data is available for related compounds, many of the properties for the target molecules are computed.

Table 1: Chemical Identity of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine Isomers

| Property | N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine | Tetrahydro-N-methyl-2H-pyran-4-methanamine |

| Synonyms | N-methyl-1-(oxan-2-yl)methanamine | N-methyl-1-(oxan-4-yl)methanamine, Methyl[(oxan-4-yl)methyl]amine[1] |

| CAS Number | Not explicitly assigned (Hydrochloride: 23008-93-7) | 439081-52-4[1] |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO[1] |

| Molecular Weight | 129.20 g/mol | 129.20 g/mol [1] |

| Canonical SMILES | CNCC1CCCCO1 | CNCC1CCOCC1[1] |

| InChI Key | PMULDAJCNKLGCN-UHFFFAOYSA-N | WMBCUXKYKVTJRF-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine Isomers

| Property | This compound (Predicted) | Tetrahydro-N-methyl-2H-pyran-4-methanamine (Computed) |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų[1] |

| Complexity | 69.3 | 69.3[1] |

Synthesis and Experimental Protocols

The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-yl)methanamine isomers is not extensively detailed in the scientific literature. However, a common and effective method for the preparation of such secondary amines is through reductive amination.[2][3] This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding amine.

General Protocol for Reductive Amination

A plausible synthetic route for both isomers involves the reductive amination of the corresponding primary amine, (tetrahydro-2H-pyran-2-yl)methanamine or (tetrahydro-2H-pyran-4-yl)methanamine, with formaldehyde.

Materials:

-

(Tetrahydro-2H-pyran-2-yl)methanamine or (Tetrahydro-2H-pyran-4-yl)methanamine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve the primary amine in the chosen anhydrous solvent.

-

Add the aqueous formaldehyde solution to the reaction mixture.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Quench the reaction by the addition of water or a basic solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

References

Technical Guide: N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine (CAS: 23008-93-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, with CAS number 23008-93-7, is a substituted tetrahydropyran derivative. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the tetrahydropyran ring in numerous biologically active natural products and synthetic drug candidates. The structural features of this molecule, including a chiral center at the 2-position of the pyran ring and a secondary amine, suggest its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via reductive amination, and its characterization. To date, there is a notable absence of published experimental data on the biological activity and specific signaling pathway modulation for this compound.

Chemical and Physical Properties

The hydrochloride salt of this compound is the common commercially available form.[1][2][3] The key properties of the hydrochloride salt are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimentally determined physical properties are not widely published.

| Property | Value | Source |

| CAS Number | 23008-93-7 | Multiple Suppliers |

| Molecular Formula | C₇H₁₆ClNO | [1][3] |

| Molecular Weight | 165.66 g/mol | [1][3] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (Predicted) | General knowledge |

| Purity | Typically >95% | [1] |

Synthesis

The most direct and efficient method for the synthesis of this compound is through the reductive amination of 2-tetrahydropyran carboxaldehyde with methylamine. This reaction is typically carried out using a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Synthetic Workflow

The overall synthetic pathway involves the formation of an intermediate imine from the aldehyde and amine, which is then reduced in situ to the target secondary amine. The product is subsequently converted to its hydrochloride salt for improved stability and handling.

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol: Reductive Amination

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

-

2-Tetrahydropyran carboxaldehyde

-

Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or dioxane)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-tetrahydropyran carboxaldehyde (1.0 eq) and anhydrous dichloromethane or 1,2-dichloroethane.

-

Amine Addition: Add a solution of methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) to liberate the free amine.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 - 2.0 eq) in the reaction solvent. Slowly add this slurry to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis and purification of the target compound.

Characterization Data (Predicted)

As of the date of this guide, detailed experimental characterization data for this compound (CAS: 23008-93-7) is not available in peer-reviewed literature. The following tables present predicted data based on the chemical structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | O-CH-CH₂ |

| ~3.4 - 3.6 | m | 1H | O-CH₂ |

| ~2.8 - 3.0 | m | 1H | N-CH₂ |

| ~2.5 - 2.7 | m | 1H | N-CH₂ |

| ~2.45 | s | 3H | N-CH₃ |

| ~1.2 - 1.9 | m | 6H | Pyran ring CH₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~78 | O-CH-CH₂ |

| ~68 | O-CH₂ |

| ~55 | N-CH₂ |

| ~36 | N-CH₃ |

| ~30, ~26, ~24 | Pyran ring CH₂ |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 130.1 | [M+H]⁺ |

| 152.1 | [M+Na]⁺ |

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no published studies on the biological activity, mechanism of action, or associated signaling pathways for this compound. The structural similarity to other biologically active tetrahydropyran-containing molecules suggests potential for this compound to be explored in various therapeutic areas. Future research is required to elucidate any pharmacological properties.

Conclusion

This compound is a readily accessible chemical entity via a straightforward and high-yielding synthetic route. This technical guide provides a detailed, practical protocol for its synthesis and purification. While currently lacking experimental characterization and biological data in the public domain, its chemical structure marks it as a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the provided synthetic protocol as a foundation for obtaining this compound for their studies and to subsequently publish their findings to enrich the collective scientific knowledge.

References

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" molecular weight

An In-depth Technical Guide on the Molecular Properties of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of the chemical compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Identity and Structure

This compound is an organic compound featuring a tetrahydropyran ring substituted at the 2-position with an N-methylmethanamine group. While specific data for this exact isomer is not widely published, its properties can be reliably determined from its chemical formula, which it shares with its isomers, such as Tetrahydro-N-methyl-2H-pyran-4-methanamine.[1] The chemical formula for this compound is C₇H₁₅NO.[1]

Physicochemical Properties

The key quantitative data for this compound and its isomer are summarized in the table below. The molecular weight is a critical parameter for chemical identification, reaction stoichiometry, and pharmacological modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Exact Mass | 129.115364102 Da | [1] |

| IUPAC Name | N-methyl-1-(oxan-2-yl)methanamine |

Note: Data is based on the isomeric compound Tetrahydro-N-methyl-2H-pyran-4-methanamine, as computed by PubChem.[1]

Determination of Molecular Weight: Experimental Protocol

The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry. Below is a generalized protocol for this analysis.

Objective: To determine the molecular weight of the analyte with high precision.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

-

Liquid Chromatography system (for sample introduction, optional)

-

Syringe pump

Materials:

-

Analyte sample

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Volatile acid (e.g., formic acid) for promoting ionization

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ionization source parameters. For this compound, Electrospray Ionization (ESI) in positive mode is appropriate due to the presence of the basic amine group, which is readily protonated.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

-

-

Sample Introduction:

-

The prepared sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

-

-

Data Acquisition:

-

Acquire the mass spectrum. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

-

For the formula C₇H₁₅NO, the expected m/z for the [M+H]⁺ ion would be approximately 130.123.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion in the mass spectrum.

-

The high-resolution instrument will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Subtract the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ ion to determine the experimental molecular weight of the neutral molecule.

-

Workflow and Data Visualization

As there are no established signaling pathways involving this compound, the following diagram illustrates a generalized workflow for the determination and characterization of a chemical compound's molecular weight.

Caption: A flowchart illustrating the standard procedure for determining the molecular weight of a chemical compound.

References

An In-depth Technical Guide to the Structural Analogs of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and natural products. Its favorable pharmacokinetic properties, including metabolic stability and reduced off-target toxicity, make it an attractive component in drug design. This technical guide focuses on the structural analogs of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a foundational structure for exploring novel therapeutic agents. While comprehensive structure-activity relationship (SAR) data for this specific compound family is not extensively documented in publicly available literature, this whitepaper provides a roadmap for its exploration. We will delve into synthetic strategies, potential biological targets, and detailed experimental protocols for the synthesis and evaluation of its analogs, drawing from research on structurally related compounds.

Core Structure and Rationale for Analog Development

The core structure, this compound, presents several points for chemical modification to explore the chemical space and develop structure-activity relationships. These modifications can influence the compound's size, shape, lipophilicity, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets.

Key modification points include:

-

R1: Substitution on the tetrahydropyran ring.

-

R2: Alterations to the N-methyl group.

-

Linker: Modification of the methylene linker between the THP ring and the nitrogen atom.

The exploration of these analogs is driven by the desire to identify novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology, where tetrahydropyran-containing molecules have shown promise.

Synthetic Strategies

The synthesis of this compound analogs can be achieved through various established synthetic routes. A generalized workflow for the synthesis and subsequent diversification of these analogs is presented below.

Caption: Generalized workflow for the synthesis and diversification of this compound analogs.

This protocol describes a general method for the synthesis of the core structure, this compound.

Materials:

-

Tetrahydro-2H-pyran-2-carbaldehyde

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in DCM or DCE, add methylamine (1.1-1.5 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activities and Screening Strategies

Structural analogs of this compound are candidates for screening against a variety of biological targets, given the diverse activities of other tetrahydropyran-containing compounds.

| Compound Class | Biological Target/Activity | Representative IC₅₀/EC₅₀ |

| Tetrahydropyran-triazole hybrids | Antiproliferative (various cancer cell lines) | 1-10 µM |

| Fused Tetrahydropyranyl Tetrahydrofuran derivatives | HIV-1 Protease Inhibition | 0.5-5 nM |

| Substituted 2-aminotetrahydropyrans | Cannabinoid Receptor 2 (CB2) Agonism | 10-100 nM |

Note: The data in this table is illustrative and compiled from studies on various tetrahydropyran-containing scaffolds, not specifically this compound analogs.

A generalized high-throughput screening (HTS) workflow is essential for efficiently evaluating a library of newly synthesized analogs.

Caption: A generalized workflow for the high-throughput screening of a chemical library to identify lead candidates.

This protocol outlines a common method for assessing the cytotoxic or anti-proliferative effects of the synthesized analogs on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using a dose-response curve fitting software.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a foundational framework for the synthesis and biological evaluation of its structural analogs. Future research should focus on the systematic exploration of the chemical space around this core structure to establish clear structure-activity relationships. The integration of computational modeling and in silico screening can further guide the design of more potent and selective analogs. The detailed experimental protocols provided herein offer a practical starting point for researchers entering this exciting area of medicinal chemistry.

Spectroscopic Profile of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted data and experimental data for closely related structural analogs. This approach offers valuable insights for the characterization and identification of this molecule.

Predicted Spectroscopic Data for this compound

Computational models provide a useful estimation of the mass spectrometric behavior of a molecule. The predicted mass spectral data for the title compound is summarized below.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.12265 |

| [M+Na]⁺ | 152.10459 |

| [M-H]⁻ | 128.10809 |

| [M+NH₄]⁺ | 147.14919 |

| [M+K]⁺ | 168.07853 |

| [M]⁺ | 129.11482 |

Experimental Spectroscopic Data of Structural Analogs

Experimental data from structurally similar compounds can provide a reliable reference for the expected spectroscopic features of this compound.

Tetrahydro-N-methyl-2H-pyran-4-methanamine (Isomer)

This isomer shares the same molecular formula and mass but differs in the attachment point of the methylamine group to the pyran ring.

Table 2: Computed Properties for Tetrahydro-N-methyl-2H-pyran-4-methanamine [2]

| Property | Value |

| Molecular Weight | 129.20 g/mol |

| Exact Mass | 129.115364102 Da |

2-Methyl-tetrahydro-2H-pyran

This analog lacks the N-methylmethanamine group but provides insight into the signals from the core tetrahydropyran ring system.

Table 3: Infrared (IR) Spectroscopic Data for 2-Methyl-tetrahydro-2H-pyran [3]

| Wavenumber (cm⁻¹) | Description |

| ~2950 | C-H stretch (alkane) |

| ~1450 | C-H bend (alkane) |

| ~1100 | C-O stretch (ether) |

General Experimental Protocols

The following are standard methodologies for acquiring spectroscopic data for compounds of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is typically used.

-

¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Carbon spectra are acquired with a wider spectral width (e.g., 0-220 ppm) and often require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically applied to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amines, typically producing protonated molecules [M+H]⁺ in positive ion mode. Electron ionization (EI) is often used with GC-MS and provides characteristic fragmentation patterns.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.

References

Reactivity Profile of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine is a secondary amine featuring a saturated tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the tetrahydropyran scaffold, including improved solubility and metabolic stability. This guide provides an in-depth analysis of the reactivity profile of this compound, detailing its synthesis, key reactions, and potential biological significance. Experimental protocols for its preparation are provided, along with a discussion of its likely behavior in various chemical transformations.

Chemical Properties and Stability

This compound possesses a secondary amine functional group, which is the primary center of its reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The tetrahydropyran ring is a stable, non-aromatic heterocycle that is generally unreactive under common organic reaction conditions.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | N-methyl-1-(oxan-2-yl)methanamine |

| CAS Number | Not available |

Data compiled from publicly available chemical databases.

The compound is expected to be stable under standard laboratory conditions. However, as an amine, it is susceptible to oxidation over time and should be stored under an inert atmosphere, protected from light.

Synthesis and Reactivity Profile

The synthesis of this compound can be achieved through two primary synthetic routes starting from commercially available precursors. The reactivity of the final compound is dominated by the nucleophilicity and basicity of the secondary amine.

Synthesis Pathways

Two logical and widely applicable synthetic strategies for the preparation of this compound are:

-

Reductive Amination: A one-pot reaction between tetrahydropyran-2-carbaldehyde and methylamine in the presence of a mild reducing agent.

-

N-Alkylation (Methylation): The direct methylation of the corresponding primary amine, (tetrahydro-2H-pyran-2-yl)methanamine.

A general workflow for these synthetic approaches is outlined below.

N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as fundamental starting materials in the stereoselective synthesis of complex molecular architectures. This technical guide focuses on N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a chiral amine incorporating the privileged tetrahydropyran (THP) scaffold. The inherent chirality at the C2 position of the THP ring, coupled with the reactivity of the N-methylaminomethyl substituent, makes this molecule a potentially valuable tool for the introduction of stereodefined moieties in the synthesis of novel therapeutic agents.

While specific, widespread applications of this compound are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its synthesis, potential applications, and the foundational principles of its use as a chiral building block. The information presented is based on established methodologies for the synthesis of chiral tetrahydropyrans and amines, offering a predictive framework for its utilization in asymmetric synthesis.

Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several strategic pathways. The key challenge lies in establishing the stereocenter at the C2 position of the tetrahydropyran ring.

Asymmetric Synthesis of the Tetrahydropyran Core

A primary strategy involves the asymmetric synthesis of a suitable 2-substituted tetrahydropyran precursor, which can then be elaborated to the target amine. Methods such as catalytic asymmetric allylation followed by a Prins-type cyclization are powerful tools for constructing chiral tetrahydropyran rings[1][2].

A plausible synthetic workflow is outlined below:

References

"N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" hydrochloride salt properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a saturated heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogs and established chemical principles to offer a detailed perspective on its properties, synthesis, and potential applications. The guide includes tabulated physicochemical data, a proposed synthetic protocol with detailed experimental steps, and workflow diagrams to support research and development activities.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity. Its incorporation into molecular design can influence key physicochemical properties such as solubility and metabolic stability. This compound hydrochloride is a simple derivative featuring this core structure, functionalized with a methylaminomethyl side chain at the 2-position. While specific research on this compound is not widely published, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules for drug discovery. This guide aims to consolidate the known information and provide a predictive framework for its use.

Physicochemical Properties

Direct experimental data for this compound hydrochloride is scarce. The following table summarizes key properties, including data from chemical suppliers and estimated values based on close structural analogs such as (tetrahydro-2H-pyran-2-yl)methanamine hydrochloride and the corresponding 4-substituted isomer.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | IUPAC Nomenclature |

| CAS Number | 23008-93-7 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₆ClNO | Supplier Data[1] |

| Molecular Weight | 165.66 g/mol | Supplier Data[1] |

| Appearance | Predicted: White to off-white solid | General property of amine hydrochlorides |

| Melting Point | Estimated: 130-140 °C | Based on analog (CAS 6628-83-7) data |

| Solubility | Predicted: Soluble in water, methanol | General property of amine hydrochlorides |

| pKa (Conjugate Acid) | Estimated: 9.5 - 10.5 | Based on similar secondary alkylamines |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis starts from tetrahydropyran-2-carboxaldehyde and proceeds via direct reductive amination with methylamine, followed by conversion to the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of this compound (Free Base)

-

Reaction Setup: To a round-bottom flask (250 mL) equipped with a magnetic stir bar, add tetrahydropyran-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of aldehyde).

-

Amine Addition: Add a solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF) to the stirred aldehyde solution at room temperature.

-

Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Control the addition to maintain the reaction temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil. Further purification can be achieved by flash column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.

-

Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid under vacuum to a constant weight to yield the final this compound hydrochloride.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound hydrochloride, its structural features suggest it could serve as a valuable scaffold or intermediate in medicinal chemistry. The tetrahydropyran ring is often used to improve the pharmacokinetic profile of drug candidates. The secondary amine provides a key point for further functionalization to explore structure-activity relationships (SAR) against various biological targets.

Logical Workflow for Preliminary Biological Screening

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

Conclusion

This compound hydrochloride is a simple heterocyclic amine with potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is not widely available, this guide provides a robust, inferred framework for its properties and synthesis based on established chemical principles and data from close structural analogs. The provided protocols and workflows are intended to serve as a valuable resource for researchers interested in utilizing this and similar scaffolds in their drug discovery and development endeavors.

Disclaimer

The experimental protocols and estimated data provided in this document are for informational purposes and research use only. They are based on established chemical literature for analogous compounds and have not been experimentally validated for this specific molecule. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all appropriate safety precautions in place.

References

An In-depth Technical Guide to N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: Synthesis, Properties, and Experimental Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to a lack of specific literature detailing a singular "discovery" event, this document focuses on the probable synthetic routes, physicochemical properties, and detailed experimental methodologies relevant to its preparation and handling.

Introduction and Background

This compound belongs to the class of substituted tetrahydropyrans, which are significant structural motifs in a wide array of natural products and pharmacologically active compounds. The tetrahydropyran (THP) ring serves as a versatile scaffold in drug design, often imparting favorable pharmacokinetic properties. The N-methylated aminomethyl group at the 2-position of the THP ring presents a key functional handle for further molecular elaboration, making this compound a potentially valuable building block in the synthesis of more complex molecules.

Physicochemical and Structural Data

The fundamental properties of this compound and its hydrochloride salt are summarized below. These data are compiled from chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | N-methyl-1-(oxan-2-yl)methanamine | PubChem |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| CAS Number (HCl salt) | 23008-93-7 | NovaChemistry |

| Molecular Formula (HCl) | C₇H₁₆ClNO | NovaChemistry |

| Molecular Weight (HCl) | 165.66 g/mol | NovaChemistry |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Plausible Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: first, the synthesis of the primary amine, (tetrahydro-2H-pyran-2-yl)methanamine, followed by its N-methylation.

A common method for the synthesis of the parent amine involves the reduction of tetrahydropyran-2-carbonitrile.

Reaction: Tetrahydropyran-2-carbonitrile → (Tetrahydro-2H-pyran-2-yl)methanamine

Experimental Protocol:

-

Materials: Tetrahydropyran-2-carbonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 2M Sodium hydroxide solution, Anhydrous magnesium sulfate.

-

Procedure:

-

A solution of tetrahydropyran-2-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (corresponding to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the water), and finally, more water (3 times the initial volume of water).

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (tetrahydro-2H-pyran-2-yl)methanamine.

-

The primary amine can be methylated using various methods. Reductive amination with formaldehyde is a common and efficient approach.

Reaction: (Tetrahydro-2H-pyran-2-yl)methanamine + Formaldehyde → this compound

Experimental Protocol:

-

Materials: (Tetrahydro-2H-pyran-2-yl)methanamine, Formaldehyde (37% aqueous solution), Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine.

-

Procedure:

-

(Tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq) is dissolved in methanol.

-

Aqueous formaldehyde (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the intermediate imine.

-

The mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise, controlling any effervescence.

-

The reaction is stirred at room temperature for an additional 12-18 hours.

-

The methanol is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described.

Caption: Workflow for the synthesis of the primary amine precursor.

Caption: Workflow for the N-methylation of the precursor amine.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. Its utility is primarily recognized as a synthetic intermediate. Researchers investigating this molecule would need to conduct initial screenings to determine its pharmacological profile.

Conclusion

This compound is a compound with potential as a building block in the development of novel chemical entities. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established organic chemistry methodologies. This guide provides a foundational understanding of its synthesis and properties to support further research and development efforts.

Methodological & Application

Application Notes and Protocols for N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a comprehensive overview of the potential applications and synthetic protocols for "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine," a versatile building block for medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide draws upon the well-established roles of the tetrahydropyran (THP) scaffold and related 2-substituted amine derivatives in drug discovery to propose its utility.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] As a saturated heterocycle, the THP moiety can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional framework that can be strategically decorated to optimize interactions with biological targets. "this compound" represents a valuable, yet underexplored, building block that combines the favorable properties of the THP ring with a reactive secondary amine, offering a key attachment point for further molecular elaboration.

This document outlines potential therapeutic applications for derivatives of this compound and provides detailed, plausible synthetic protocols for its preparation.

Physicochemical Properties and Medicinal Chemistry Relevance

The introduction of a THP moiety can significantly impact the properties of a drug candidate. The table below summarizes the general effects of incorporating a THP ring, which are applicable to derivatives of "this compound."

| Property | General Impact of THP Moiety | Rationale |

| Solubility | Generally increases aqueous solubility compared to carbocyclic analogs (e.g., cyclohexane). | The ether oxygen can act as a hydrogen bond acceptor, improving interactions with water.[1] |

| Metabolic Stability | Can enhance metabolic stability by blocking sites of oxidation. | The THP ring is generally less prone to metabolism than more lipophilic or electronically activated rings. |

| Lipophilicity (logP) | Lower lipophilicity compared to corresponding cyclohexyl derivatives. | The replacement of a methylene group with a more polar ether oxygen reduces overall lipophilicity.[1] |

| Conformational Rigidity | Provides a more rigid scaffold compared to acyclic linkers. | The defined chair conformation of the THP ring can reduce the entropic penalty upon binding to a target.[1] |

| Target Interactions | The ether oxygen can form key hydrogen bonds with protein targets. | This provides an additional point of interaction that can enhance binding affinity and selectivity.[1] |

Potential Therapeutic Applications

While specific biological activity for "this compound" is not extensively documented, the 2-substituted aminotetrahydropyran scaffold is present in molecules targeting a range of diseases. This building block can be envisioned as a key component in the synthesis of novel therapeutics in the following areas:

-

Oncology: The THP motif is found in various kinase inhibitors.[1] By functionalizing the secondary amine, this building block could be used to synthesize novel inhibitors of kinases implicated in cancer, such as ALK or FLT3.

-

Neurodegenerative Diseases: The ability of the THP ring to improve brain penetration makes it an attractive scaffold for CNS-targeting drugs. Derivatives could be explored as modulators of targets involved in Alzheimer's or Parkinson's disease.

-

Infectious Diseases: The tetrahydropyran scaffold has been incorporated into inhibitors of viral proteases, such as HIV protease.[2] This building block could serve as a starting point for novel antiviral agents.

-

Metabolic Disorders: Substituted aminotetrahydropyrans have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3][4]

Experimental Protocols

The following section provides detailed, plausible protocols for the synthesis of "this compound." Two common synthetic routes are presented, starting from readily available precursors.

Protocol 1: Synthesis via Reductive Amination of Tetrahydropyran-2-carbaldehyde

This two-step protocol involves the initial formation of an imine between tetrahydropyran-2-carbaldehyde and methylamine, followed by in-situ reduction to the target secondary amine.

Step 1: Imine Formation and Reductive Amination

-

Materials:

-

Tetrahydropyran-2-carbaldehyde

-

Methylamine (as a solution in THF or ethanol, or as methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Argon or nitrogen supply for inert atmosphere

-

-

Procedure:

-

To a stirred solution of tetrahydropyran-2-carbaldehyde (1.0 eq) in DCM (0.2 M) at 0 °C under an inert atmosphere, add methylamine solution (1.2 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Add glacial acetic acid (1.1 eq) to the reaction mixture to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford "this compound."

-

Protocol 2: Synthesis via Reduction of Tetrahydropyran-2-carbonitrile followed by N-methylation

This route involves the synthesis of the primary amine precursor by catalytic hydrogenation of the corresponding nitrile, followed by N-methylation.

Step 2a: Synthesis of (Tetrahydro-2H-pyran-2-yl)methanamine

-

Materials:

-

Tetrahydropyran-2-carbonitrile

-

Palladium on carbon (Pd/C, 10 wt%) or Raney Nickel

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply

-

Parr shaker or similar hydrogenation apparatus

-

-

Procedure:

-

In a hydrogenation vessel, dissolve tetrahydropyran-2-carbonitrile (1.0 eq) in methanol (0.1 M).

-

Carefully add Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (argon or nitrogen).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can often be used in the next step without further purification.

-

Step 2b: N-methylation of (Tetrahydro-2H-pyran-2-yl)methanamine

-

Materials:

-

(Tetrahydro-2H-pyran-2-yl)methanamine (from Step 2a)

-

Formaldehyde (37 wt% in H₂O)

-

Formic acid (HCOOH)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Reflux condenser

-

-

Procedure (Eschweiler-Clarke Reaction):

-

To a round-bottom flask, add (Tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq) and formic acid (2.5 eq).

-

Slowly add formaldehyde solution (2.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully basify with a strong base (e.g., 6M NaOH) to pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain "this compound."

-

Visualizations

Synthetic Workflow Diagrams

The following diagrams illustrate the synthetic protocols described above.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical scenario where a drug candidate derived from "this compound" acts as a kinase inhibitor in a cancer-related signaling pathway.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetrahydropyran-Based Scaffolds as Kappa Opioid Receptor (KOR) Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific molecule "N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine" is not prominently documented as a scaffold for G-protein coupled receptor (GPCR) ligands in publicly available research, the tetrahydropyran (THP) moiety is a key structural feature in several potent and selective ligands for the Kappa Opioid Receptor (KOR), a class A GPCR. The KOR is a promising therapeutic target for a variety of neurological and psychiatric disorders, including pain, depression, anxiety, and substance abuse. This document provides detailed application notes and protocols for two classes of THP-containing KOR ligands: Salvinorin A-derived agonists and quinoline-based antagonists.

Part 1: Salvinorin B-Derived KOR Agonists with a Tetrahydropyran Scaffold

Application Notes

The natural product Salvinorin A is a potent and selective KOR agonist. Its C2 acetate ester is readily hydrolyzed to the inactive metabolite, Salvinorin B. Synthetic modification at the C2 position of Salvinorin B, by introducing a more stable ether linkage like a tetrahydropyranyl (THP) ether, has been shown to produce potent and selective KOR agonists with improved pharmacokinetic properties, such as a longer duration of action.[1] These semi-synthetic analogs serve as valuable tools for probing KOR function and as potential leads for the development of novel analgesics and other therapeutics. The THP ether at the C2 position is thought to occupy a similar space as the acetate group of Salvinorin A within the KOR binding pocket, maintaining the necessary interactions for receptor activation.

Quantitative Data

The following table summarizes the binding affinities of representative Salvinorin B ether analogs at the Kappa (κ), Mu (μ), and Delta (δ) opioid receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (KOR vs. MOR/DOR) |

| Salvinorin A | ~0.5 | >1000 | >1000 | >2000-fold |

| Salvinorin B Ethoxymethyl ether | 0.18 | 260 | 430 | ~1444x / ~2389x |

| Salvinorin B Tetrahydropyranyl ether | 0.51 | 520 | 960 | ~1020x / ~1882x |

Data is compiled from representative studies on Salvinorin A analogs.[2]

Experimental Protocols

1. Synthesis of Salvinorin B Tetrahydropyranyl Ether

This protocol describes a general method for the tetrahydropyranylation of an alcohol, adapted for the synthesis of Salvinorin B THP ether from Salvinorin B.

Materials:

-

Salvinorin B

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve Salvinorin B (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add 3,4-dihydro-2H-pyran (DHP, ~1.5 equivalents).

-

Add a catalytic amount of PPTS (~0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion (disappearance of the starting material), quench the reaction by washing the organic layer with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Salvinorin B tetrahydropyranyl ether.

Note: The formation of a new stereocenter at the anomeric carbon of the THP group will result in a mixture of diastereomers.[3]

Part 2: Quinoline-Based KOR Antagonists with a Tetrahydropyran Scaffold

Application Notes

A novel class of potent and selective KOR antagonists has been developed based on a quinoline scaffold. These compounds, such as BTRX-335140 (also known as CYM-53093 and NMRA-140), feature a tetrahydropyran moiety as part of the amine substituent.[4][5] This structural element is crucial for achieving high affinity and selectivity for the KOR over other opioid receptor subtypes.[6] These antagonists are valuable pharmacological tools for studying the role of the KOR system in various physiological and pathological processes and are being investigated as potential treatments for depression, anxiety, and substance use disorders.[7][8]

Quantitative Data

The following table presents the in vitro pharmacological data for the selective KOR antagonist BTRX-335140.

| Compound | KOR IC₅₀ (nM) | MOR IC₅₀ (nM) | DOR IC₅₀ (nM) | Selectivity (KOR vs. MOR/DOR) |

| BTRX-335140 | 0.8 | 110 | 6500 | 138x / >8000x |

Data for BTRX-335140 (NMRA-140) from in vitro assays using recombinant human opioid receptors.[8]

Experimental Protocols

1. Synthesis of BTRX-335140 (A Representative Quinoline-Based KOR Antagonist)

The synthesis of BTRX-335140 is a multi-step process. A key step involves the nucleophilic aromatic substitution (SₙAr) reaction between a substituted quinoline core and an amine containing the tetrahydropyran group. The following is a simplified representation of a late-stage step in the synthesis.

Materials:

-

2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline (quinoline core)

-

1-(piperidin-4-yl)-N-(tetrahydro-2H-pyran-4-yl)amine (THP-containing amine)

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the quinoline core (1 equivalent) and the THP-containing amine (1.2 equivalents) in DMSO.

-

Add DIPEA (3 equivalents) to the mixture.

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 150 °C) for a designated time (e.g., 1-2 hours), as optimized for the specific substrates.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain BTRX-335140.

This is a representative final step. The full synthesis involves the prior construction of the quinoline and amine fragments.[6]

Part 3: Key Experimental Assays for KOR Ligand Characterization

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the KOR. It is a competitive binding assay using a radiolabeled KOR-selective ligand.

Materials:

-

Membranes from cells expressing the human kappa opioid receptor (e.g., CHO-hKOR cells)

-

Radioligand: [³H]U-69,593 (a selective KOR agonist)[9]

-

Test compound (e.g., THP-containing ligand) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM naloxone or unlabeled U-69,593)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail and counter

Workflow Diagram:

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying G-protein activation. Agonist binding to a Gαi/o-coupled receptor like the KOR stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Membranes from cells expressing hKOR

-

[³⁵S]GTPγS

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Test compound (agonist or antagonist)

-

For antagonist mode: a known KOR agonist (e.g., U-50,488)

Workflow Diagram:

Part 4: KOR Signaling Pathway

Activation of the KOR by an agonist initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also activate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit N-type calcium channels. Additionally, KOR activation can trigger β-arrestin-2 recruitment, which mediates receptor desensitization and internalization, and can initiate separate signaling pathways, such as the p38 MAPK pathway. It is believed that G-protein signaling mediates the therapeutic effects of KOR agonists (e.g., analgesia), while β-arrestin-2 signaling is associated with adverse effects like dysphoria.[10]

Signaling Pathway Diagram:

References

- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]